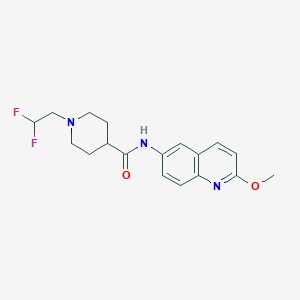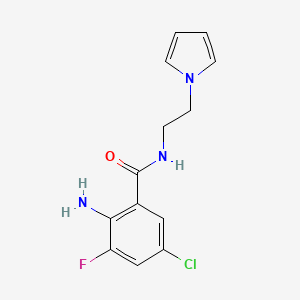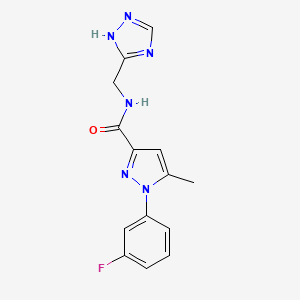![molecular formula C13H18N4O B6624877 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This tetrazole compound is a heterocyclic organic compound that contains four nitrogen atoms and is known to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific receptors in the body. For instance, the analgesic activity of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is believed to be mediated through the inhibition of prostaglandin synthesis. Similarly, the anticonvulsant activity of the compound is thought to be due to its ability to modulate the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been shown to exhibit several biochemical and physiological effects. For instance, the compound has been found to reduce inflammation and pain in animal models. It has also been shown to have antifungal and antimicrobial properties. Moreover, 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been found to exhibit anticonvulsant and antidepressant activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is its diverse biological activities. This tetrazole compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities, among others. Moreover, it has been shown to possess antimicrobial and antifungal properties. However, one of the limitations of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole is its potential toxicity. The compound has been found to be toxic to some cells at high concentrations, which limits its use in some experiments.
Future Directions
There are several future directions for the study of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole. One potential direction is the synthesis of new analogs of the compound with improved biological activities. Another direction is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and neurodegenerative disorders. Moreover, the mechanism of action of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole needs to be further elucidated to fully understand its biological activities. Finally, the toxicity of the compound needs to be further studied to ensure its safe use in various experiments.
Synthesis Methods
The synthesis of 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-methylbenzyl chloride with sodium azide in the presence of copper(I) chloride to give 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole. The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful handling due to the explosive nature of sodium azide.
Scientific Research Applications
2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been extensively studied for its potential applications in various fields of scientific research. This tetrazole compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. It has also been shown to possess antimicrobial and antifungal properties. Moreover, 2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole has been investigated for its potential use as a building block in the synthesis of various biologically active compounds.
properties
IUPAC Name |
2-(3-methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-6-12(7-5-11)10-13-14-16-17(15-13)8-3-9-18-2/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVYORPEFSVZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN(N=N2)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)

![[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6624830.png)
![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)
![N-[[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6624835.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-6-methyl-2-(methylamino)pyrimidine-4-carboxamide](/img/structure/B6624860.png)
![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(5-Bromothiophen-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624875.png)
![5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6624882.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)

